(3R)-3-(3-Methoxyphenyl)-N,N,2-triMethylpentan-1-aMine (Hydrochloride)
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Overview
Description
(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) is a chemical compound with the molecular formula C15H26ClNO
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 2-methylpentan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) may involve large-scale batch or continuous processes. These methods often utilize automated equipment and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride)
- 4-Iodobenzoic acid
Uniqueness
(3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine (Hydrochloride) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C15H26ClNO |
---|---|
Molecular Weight |
271.82 g/mol |
IUPAC Name |
(3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5;/h7-10,12,15H,6,11H2,1-5H3;1H/t12?,15-;/m1./s1 |
InChI Key |
XKSJVTDZSYZBGF-LTXLLRJYSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C.Cl |
Origin of Product |
United States |
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